
3,6-Bis(3-hexylthiophen-2-YL)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two 3-hexylthiophen-2-yl groups at the 3 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine typically involves the coupling of 3-hexylthiophene with a pyridazine precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bonds between the thiophene and pyridazine rings . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of an organotin reagent, such as trimethylstannylthiophene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as direct arylation polymerization (DArP). This method is cost-effective and environmentally friendly, as it avoids the need for pre-activation of C-H bonds and the use of toxic reagents . The reaction conditions typically involve the use of a palladium catalyst and a base, such as cesium carbonate, in a suitable solvent like tetrahydrofuran (THF) .
化学反应分析
Types of Reactions
3,6-Bis(3-hexylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学研究应用
3,6-Bis(3-hexylthiophen-2-YL)pyridazine has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its favorable electronic properties.
Materials Science: Investigated for its potential use in the fabrication of flexible and lightweight electronic devices.
作用机制
The mechanism of action of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine in electronic applications involves its ability to facilitate charge transport through its conjugated π-system. The thiophene rings provide a pathway for electron delocalization, while the pyridazine ring can interact with various molecular targets, enhancing the compound’s electronic properties . The molecular targets and pathways involved include interactions with electron-deficient or electron-rich species, which can modulate the compound’s conductivity and optoelectronic behavior .
相似化合物的比较
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with bromine substituents on the thiophene rings.
2,5-Dihexadecyl-3,6-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole derivative with similar thiophene substituents.
Uniqueness
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. The hexyl groups enhance solubility in organic solvents, while the thiophene and pyridazine rings contribute to its electronic and optoelectronic properties .
属性
CAS 编号 |
872090-17-0 |
|---|---|
分子式 |
C24H32N2S2 |
分子量 |
412.7 g/mol |
IUPAC 名称 |
3,6-bis(3-hexylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C24H32N2S2/c1-3-5-7-9-11-19-15-17-27-23(19)21-13-14-22(26-25-21)24-20(16-18-28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
InChI 键 |
GAWDXHDIVBCNGQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


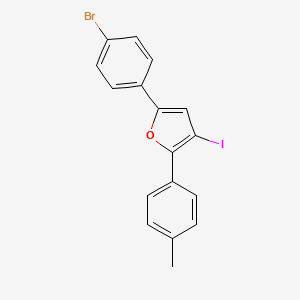
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
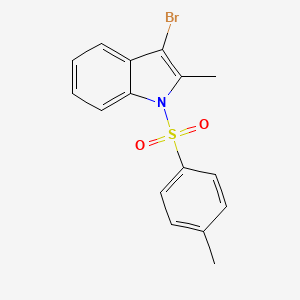
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
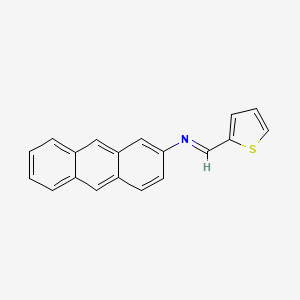
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
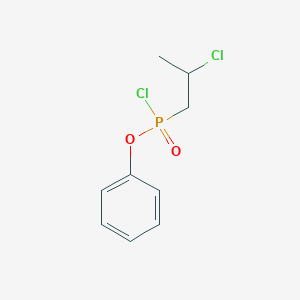

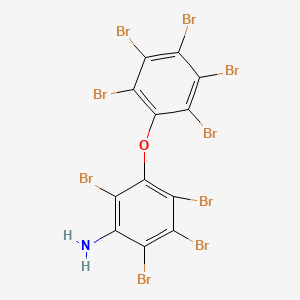
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
